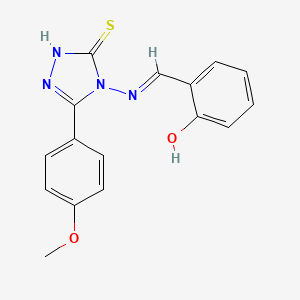
Bis(dichloromethyl)sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(dichloromethyl)sulfonyl]methane is an organochlorine compound characterized by the presence of two chlorine atoms and a sulfonyl group attached to a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro[(dichloromethyl)sulfonyl]methane can be synthesized through the chlorination of methane or chloromethane with chlorine gas at high temperatures (400–500°C). This process involves a series of reactions that produce progressively more chlorinated products . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dichloro[(dichloromethyl)sulfonyl]methane typically involves large-scale chlorination processes. The chlorination of methane or chloromethane is carried out in reactors designed to handle high temperatures and corrosive gases. The resulting mixture of chlorinated products is then separated by distillation to isolate dichloro[(dichloromethyl)sulfonyl]methane .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[(dichloromethyl)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of dichloro[(dichloromethyl)sulfonyl]methane .
Applications De Recherche Scientifique
Dichloro[(dichloromethyl)sulfonyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies involving sulfonylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of dichloro[(dichloromethyl)sulfonyl]methane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms and the sulfonyl group make the compound highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its use in organic synthesis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dichloro[(dichloromethyl)sulfonyl]methane include:
Dichloromethane: A widely used solvent with similar chlorinated structure but without the sulfonyl group.
Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, particularly in formylation reactions.
Uniqueness
Dichloro[(dichloromethyl)sulfonyl]methane is unique due to the presence of both chlorine atoms and a sulfonyl group, which confer distinct reactivity and chemical properties. This combination makes it particularly useful in specific synthetic applications where both chlorination and sulfonylation are required .
Propriétés
Numéro CAS |
86013-22-1 |
|---|---|
Formule moléculaire |
C2H2Cl4O2S |
Poids moléculaire |
231.9 g/mol |
Nom IUPAC |
dichloro(dichloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1(4)9(7,8)2(5)6/h1-2H |
Clé InChI |
KTIDLZJZARSLET-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)(=O)C(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)


![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

